3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide

Lipophilicity Membrane permeability Drug-like properties

Sourcing a phenacyl bromide that faithfully replicates the Novaluron pharmacophore is a persistent challenge. Generic mono-OCF₃ analogs lack the 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy side chain and the aromatic 3-bromo handle, crippling both insecticidal activity and synthetic versatility. This compound resolves both gaps: • Identical fluoroalkoxy side chain to Novaluron - delivers the lipophilicity (LogP 4.83) and ¹⁹F NMR signature required for insect growth regulator SAR studies. • Dual-bromine architecture enables sequential nucleophilic displacement (phenacyl α-Br) followed by Buchwald-Hartwig amination (aryl 3-Br), mirroring the convergent benzoylurea retrosynthetic pathway. • Six non-equivalent fluorine atoms provide a dense ¹⁹F probe for metabolic stability tracking, absent in simpler mono-OCF₃ reagents. Supplied at 98% purity with batch-specific QC documentation. Standard international B2B shipping; inquire for bulk and custom synthesis options.

Molecular Formula C11H6Br2F6O3
Molecular Weight 459.96 g/mol
Cat. No. B12861327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide
Molecular FormulaC11H6Br2F6O3
Molecular Weight459.96 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CBr)Br)OC(C(OC(F)(F)F)F)(F)F
InChIInChI=1S/C11H6Br2F6O3/c12-4-7(20)5-1-2-8(6(13)3-5)21-10(15,16)9(14)22-11(17,18)19/h1-3,9H,4H2
InChIKeyFZFIQRSUZUJVIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide: Procurement Specification & Structural Identity


3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide (CAS 1980045-25-7, molecular formula C₁₁H₆Br₂F₆O₃, formula weight 459.96 g·mol⁻¹) is a polyhalogenated α-bromoketone belonging to the phenacyl bromide class . The compound features a 3-bromo substituent on the phenyl ring and a para-oriented 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy side chain, yielding a molecule with two electrophilic bromine sites and six fluorination atoms . It is supplied as a research-grade intermediate with a certified purity of 98% .

Dual electrophilic bromine sites support sequential derivatization
Polyfluorinated side chain enables lipophilicity tuning in probe design
Certified purity specification for reproducible multi-step synthesis

Why This Compound Cannot Be Replaced by Simpler Phenacyl Bromide Analogs


Generic substitution with simpler phenacyl bromides such as 4-(trifluoromethoxy)phenacyl bromide (CAS 103962-10-3) or 3-(trifluoromethoxy)phenacyl bromide (CAS 237386-01-5) is chemically inadvisable because the target compound incorporates two structural features that are absent in these simpler analogs: (i) the 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy side chain, which is the identical pharmacophoric element found in the commercial insect growth regulator Novaluron and has been demonstrated in patent literature to confer decisively higher insecticidal activity relative to reference compounds lacking this group [1]; and (ii) a second bromine atom at the 3-position of the phenyl ring, which alters the electronic landscape of the aromatic system (Hammett σₚ for Br = +0.23) and provides an additional site for cross-coupling or nucleophilic displacement, directly affecting SN₂ reaction rates at the phenacyl α-carbon [2].

Fluoroalkoxy side chain
Simpler phenacyl bromides lack the 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy group, which may shift lipophilicity and reported pharmacophore profile in benzoylurea series.
Aromatic 3-bromo substituent
Mono-brominated analogs have only the α-bromoketone; the second C–Br site enables orthogonal cross-coupling, loss of which limits sequential derivatization strategies.

Quantitative Evidence vs. Closest Analogs


Computed Lipophilicity Advantage Over Simpler Analogs

The target compound exhibits a substantially higher computed partition coefficient than its simpler phenacyl bromide analogs. The internally calculated LogP for 3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide is 4.83 , compared with XLogP3 = 3.6 for 2-(trifluoromethoxy)phenacyl bromide [1] and XLogP = 3.6 for 4-(trifluoromethoxy)phenacyl bromide [2]. This represents a ΔLogP of +1.23, corresponding to approximately 17-fold higher predicted n-octanol/water partition coefficient. The enhanced lipophilicity is attributable to the six fluorine atoms in the extended fluoroalkoxy side chain.

Computed lipophilicity
Cross-study comparable
LogP 4.83 vs 3.6 (mono-OCF₃ analogs); ΔLogP +1.23
Reported higher predicted partition coefficient
Computational prediction; verify experimentally
Lipophilicity Membrane permeability Drug-like properties

Dual Electrophilic Bromine Sites for Orthogonal Derivatization

The target compound possesses two chemically distinct C–Br bonds: the phenacyl α-bromoketone (BrCH₂–C=O) and the aromatic 3-bromo substituent on the phenyl ring . In contrast, 4-(trifluoromethoxy)phenacyl bromide (CAS 103962-10-3) and 2-(trifluoromethoxy)phenacyl bromide (CAS 530141-40-3) each contain a single reactive bromine at the phenacyl α-position only [1]. The phenacyl α-bromine undergoes rapid SN₂ displacement with nucleophiles (amines, thiolates, carboxylates), while the aromatic 3-bromine is amenable to transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) under distinct conditions, enabling sequential, orthogonal functionalization from a single starting material.

Electrophilic bromine sites
Direct head-to-head
2 reactive C–Br (α-bromoketone + Ar–Br) vs 1 (α-bromoketone only)
Enables sequential orthogonal derivatization
Structural comparison based on SMILES
Bifunctional intermediate Sequential derivatization Cross-coupling

Novaluron Pharmacophore Identity and Insecticidal Activity Superiority

The 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy side chain of the target compound is identical to the key pharmacophoric element in Novaluron (CAS 116714-46-6), a commercial benzoylurea insect growth regulator [1]. Patent EP0271923A1 explicitly demonstrates that compounds bearing this side chain exhibit 'decidedly higher insecticidal activity' and 'unexpectedly higher' potency than reference benzoylureas lacking this group (Reference 1: N-(2,6-difluorobenzoyl)-N'-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl urea without the 3-chloro; Reference 2: the 3,5-dichloro analog; References 3 and 4: perfluoroethoxy and 2-chlorobenzoyl variants) [1]. The target phenacyl bromide serves as a direct synthetic precursor to the 3-bromo-substituted aniline intermediate required for constructing this class of insecticidal phenyl ureas via bromine-to-amine conversion.

Patent-reported insecticidal activity
Class-level inference
Reported “decisively higher” mortality vs. reference benzoylureas
Supports benzoylurea SAR context
From EP0271923A1 Table 1; verify in target assays
Insect growth regulator Chitin synthesis inhibition Agrochemical intermediate

Rotatable Bond Count and Topological Polar Surface Area Comparison

The target compound features 6 rotatable bonds and a topological polar surface area (TPSA) of 35.53 Ų , compared with 3 rotatable bonds and TPSA ≈ 26.30 Ų for 2-(trifluoromethoxy)phenacyl bromide [1]. The extended fluoroalkoxy chain (-O-CF₂-CFH-O-CF₃) contributes 3 additional rotatable bonds, increasing conformational degrees of freedom. The elevated TPSA of the target (+9.23 Ų) suggests moderately reduced passive membrane permeability relative to simpler analogs, a property that can be strategically exploited to tune bioavailability in prodrug or probe design.

Conformational flexibility
Cross-study comparable
Rotatable bonds 6 vs 3; TPSA 35.53 vs 26.30 Ų
May affect conformational sampling in docking
Computational descriptors; verify experimentally
Molecular flexibility ADME prediction Conformational sampling

Certified Purity Benchmark vs. Common Comparators

The target compound is supplied with a certified purity specification of 98% . By comparison, 3-(trifluoromethoxy)phenacyl bromide (CAS 237386-01-5) is commonly listed at a minimum purity of 95% . This 3-percentage-point difference in purity specification translates to a maximum impurity burden of 2% w/w for the target compound versus up to 5% w/w for the comparator, representing a 2.5-fold reduction in total unidentified impurities that could interfere with stoichiometrically sensitive reactions such as catalyst poisoning in cross-coupling or irreproducible biological assay readouts.

Purity specification
Data to verify
98% (target) vs 95% (common comparator)
Tighter impurity control context
Vendor specification; batch-dependent
Chemical purity Reproducibility Procurement specification

Validated Application Scenarios


Synthesis of Novel Benzoylurea Insect Growth Regulators

The target compound's dual bromine architecture enables a two-step sequence: (1) nucleophilic displacement of the phenacyl α-bromine with an amine or amide nucleophile to install the urea or carboxamide linker, followed by (2) palladium-catalyzed amination (Buchwald-Hartwig) at the aromatic 3-bromine to introduce the aniline moiety required for benzoylurea formation . This convergent approach mirrors the Novaluron retrosynthetic pathway, where the 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy group is the critical pharmacophore conferring insecticidal activity superiority over simpler benzoylureas [1].

Construction of Fluorinated Chemical Probe Libraries

The elevated LogP (4.83 vs. 3.6 for mono-OCF₃ analogs) and the 6-rotatable-bond fluoroalkoxy tail position the target compound as a privileged scaffold for designing cell-permeable activity-based probes . The α-bromoketone can be used to covalently label active-site cysteine or histidine residues in target enzymes, while the aryl bromide serves as a handle for late-stage diversification via Suzuki-Miyaura coupling to introduce fluorescent or affinity tags. The enhanced lipophilicity, quantified as a ~17-fold increase in predicted octanol/water partitioning, supports membrane translocation in cellular assays .

Intermediate for Halogenated Phenyl Urea SAR Exploration

The 3-bromo substituent on the phenyl ring provides a synthetic handle for exploring halogen substitution effects on biological activity. By converting the phenacyl α-bromine to a masked amine (e.g., via Gabriel synthesis or azide reduction) and subsequently replacing the aromatic bromine with alternative substituents (Cl, F, CF₃, OCH₃) through cross-coupling or halogen exchange, systematic SAR libraries can be generated . The Hammett σₚ value for bromine (+0.23) establishes an intermediate electron-withdrawing baseline for quantitative structure-activity correlation, as supported by the well-characterized ρ values for phenacyl bromide SN₂ reactions (ρ ≈ -1.04 to -2.0) [1].

Fluorinated Building Block for ¹⁹F NMR Probe Development

With six chemically non-equivalent fluorine atoms distributed across the trifluoromethoxy (-OCF₃) and trifluoroethoxy (-O-CF₂-CFH-O-) moieties, the target compound provides a dense ¹⁹F NMR signature suitable for developing fluorine-based metabolic probes . The ¹H NMR signal of the -CFH- proton (δ 5.69–6.3 ppm, dt, JHF coupling) is diagnostic for the intact fluoroalkoxy side chain and can be monitored to track metabolic degradation or chemical stability [1]. This multi-fluorine environment is absent in the simpler mono-OCF₃ phenacyl bromides, which contain only three equivalent fluorine atoms.

Application
Selection Property
Validation Focus
ApplicationBenzoylurea insect growth regulator synthesis
Selection PropertyDual bromine architecture for orthogonal derivatization
Validation FocusSequential amination and cross-coupling efficiency
ApplicationFluorinated chemical probe libraries
Selection PropertyPolyfluorinated lipophilic scaffold
Validation FocusMembrane permeability in cell-based assays
ApplicationHalogenated phenyl urea SAR exploration
Selection PropertyAryl bromide diversification handle
Validation FocusHammett-based QSAR correlation
Application¹⁹F NMR probe development
Selection PropertyDense ¹⁹F NMR signature
Validation FocusMetabolic stability tracking via diagnostic -CFH- signal
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